1-[4-(Pentyloxy)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
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Overview
Description
1-[4-(Pentyloxy)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a pentyloxy group attached to a phenyl ring, which is further connected to a triphenyl-lambda~5~-phosphanylidene moiety
Preparation Methods
The synthesis of 1-[4-(Pentyloxy)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the pentyloxyphenyl intermediate: This step involves the alkylation of phenol with pentyl bromide in the presence of a base such as potassium carbonate.
Introduction of the phosphanylidene group: The pentyloxyphenyl intermediate is then reacted with triphenylphosphine and a suitable electrophile, such as an acyl chloride, to introduce the phosphanylidene group.
Final coupling reaction: The resulting intermediate is subjected to a coupling reaction with an appropriate reagent to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[4-(Pentyloxy)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the phosphanylidene moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Pentyloxy)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(Pentyloxy)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(Pentyloxy)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one can be compared with other similar compounds, such as:
1-Phenyl-2-(triphenylphosphanylidene)ethanone: This compound lacks the pentyloxy group, which may result in different reactivity and applications.
1-[4-(Methoxy)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one: The presence of a methoxy group instead of a pentyloxy group can lead to variations in chemical and biological properties.
1-[4-(Butyloxy)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one: The butyloxy group may impart different solubility and reactivity characteristics compared to the pentyloxy group.
Properties
CAS No. |
62179-81-1 |
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Molecular Formula |
C31H31O2P |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
1-(4-pentoxyphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C31H31O2P/c1-2-3-13-24-33-27-22-20-26(21-23-27)31(32)25-34(28-14-7-4-8-15-28,29-16-9-5-10-17-29)30-18-11-6-12-19-30/h4-12,14-23,25H,2-3,13,24H2,1H3 |
InChI Key |
AAJYPUKBVXBHCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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